5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one is an organic compound with a complex structure that includes bromophenyl, phenyl, and phenylamino groups
Preparation Methods
The synthesis of 5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one can be achieved through several synthetic routes. One common method involves the catalytic esterification of p-bromophenylacetic acid to prepare methyl p-bromophenylacetate, which is then reacted with dimethyl carbonate to synthesize 2-(4-bromophenyl)-malonic acid-1,3-dimethyl ester. This intermediate is cyclized with formamidine hydrochloride to obtain 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, which is then chlorinated to give the final product .
Chemical Reactions Analysis
5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other substituents using appropriate reagents and conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials and in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
5-(4-bromophenyl)-1-phenyl-3-(phenylamino)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:
4,4’-Bis[(4-bromophenyl)phenylamino]biphenyl: This compound shares similar structural features but differs in its specific chemical properties and applications.
Phenylboronic acid: While not structurally identical, it is used in similar coupling reactions and has comparable reactivity.
Properties
Molecular Formula |
C22H17BrN2O |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
4-anilino-2-(4-bromophenyl)-1-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H17BrN2O/c23-17-13-11-16(12-14-17)21-15-20(24-18-7-3-1-4-8-18)22(26)25(21)19-9-5-2-6-10-19/h1-15,21,24H |
InChI Key |
RLHPSKHRDKGWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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